Calcium hydroxymethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium hydroxymethanesulfinate, also known as Rongalite H, is a chemical compound with the molecular formula C₂H₆CaO₆S₂. It is a calcium salt of hydroxymethanesulfinic acid and is known for its reducing properties. This compound is used in various industrial applications, particularly in the textile and polymer industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium hydroxymethanesulfinate can be synthesized through the reaction of calcium hydroxide with formaldehyde and sulfur dioxide. The reaction typically proceeds as follows: [ \text{Ca(OH)}_2 + 2 \text{CH}_2\text{O} + 2 \text{SO}_2 \rightarrow \text{Ca(HOCH}_2\text{SO}_2)_2 + 2 \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where calcium hydroxide, formaldehyde, and sulfur dioxide are combined under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium hydroxymethanesulfinate undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in many chemical processes.
Substitution: It can participate in substitution reactions where the hydroxymethanesulfinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome. For example, in acidic conditions, this compound releases formaldehyde and sulfoxylate ions .
Major Products Formed
The major products formed from reactions involving this compound include formaldehyde, sulfoxylate ions, and various substituted compounds depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Calcium hydroxymethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical syntheses and reactions.
Biology: It is employed in biochemical assays and experiments where reduction reactions are required.
Industry: It is widely used in the textile industry for bleaching and as a reducing agent in polymerization processes
Wirkmechanismus
The mechanism of action of calcium hydroxymethanesulfinate involves its ability to donate electrons, thereby reducing other compounds. This reduction process is facilitated by the release of formaldehyde and sulfoxylate ions under acidic conditions. These ions can then participate in further chemical reactions, making this compound a versatile reducing agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hydroxymethanesulfinate (Rongalite C): Similar in structure but contains sodium instead of calcium.
Zinc hydroxymethanesulfinate: Contains zinc and is used in similar applications as calcium hydroxymethanesulfinate
Uniqueness
This compound is unique due to its specific calcium ion, which can impart different properties compared to its sodium and zinc counterparts. The calcium ion can influence the solubility, reactivity, and overall effectiveness of the compound in various applications .
Eigenschaften
CAS-Nummer |
12237-18-2 |
---|---|
Molekularformel |
CH2CaO3S |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
calcium;oxidomethanesulfinate |
InChI |
InChI=1S/CH3O3S.Ca/c2-1-5(3)4;/h1H2,(H,3,4);/q-1;+2/p-1 |
InChI-Schlüssel |
HVMRYOLXIVYPES-UHFFFAOYSA-M |
Kanonische SMILES |
C([O-])S(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.